5-Bromo-2-imidazol-1-yl-phenylamine

Inflammation 5-Lipoxygenase Neutrophil Biology

Select this specific 5-bromo-2-imidazol-1-yl regioisomer for your hit-to-lead campaigns. Do not substitute with 4-bromo or chloro analogs — the unique vector arrangement presented by the 5-bromo and 2-imidazol-1-yl substituents on the phenylamine core is critical for constructing selective bifunctional degraders (PROTACs) and achieving >1000-fold LSD1/MAO-B selectivity. The compound demonstrates a defined, moderate-potency IC50 of 3.60 μM against 5-LO, providing a quantifiable benchmark for SAR studies. Its high-yielding, patent-disclosed synthesis (92% final-step yield) ensures a cost-effective and reliable supply chain, mitigating the risk of shortages during lead optimization and in vivo scale-up phases.

Molecular Formula C9H8BrN3
Molecular Weight 238.08 g/mol
Cat. No. B8588936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-imidazol-1-yl-phenylamine
Molecular FormulaC9H8BrN3
Molecular Weight238.08 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)N)N2C=CN=C2
InChIInChI=1S/C9H8BrN3/c10-7-1-2-9(8(11)5-7)13-4-3-12-6-13/h1-6H,11H2
InChIKeyXWUDTJSDDBDDLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-imidazol-1-yl-phenylamine: A Versatile Bromo-Aniline Imidazole Scaffold for Drug Discovery and Chemical Biology


5-Bromo-2-imidazol-1-yl-phenylamine (CAS 870841-64-8) is a small-molecule heterocyclic building block, characterized by a phenylamine core with a bromine atom at the 5-position and an imidazole ring at the 2-position. Its molecular formula is C9H8BrN3, with a molecular weight of 238.08 g/mol . The compound's structure, featuring a primary amine, an aryl bromide, and a 1-substituted imidazole, makes it a versatile intermediate for the synthesis of diverse bioactive compounds, particularly kinase inhibitors and anti-inflammatory agents. The unique spatial arrangement of its functional groups offers a distinct structural template compared to other regioisomeric or heteroatom-substituted analogs, making it a valuable candidate for structure-activity relationship (SAR) studies and lead optimization campaigns in medicinal chemistry .

Beyond Generic Imidazole Building Blocks: The Specific Advantage of 5-Bromo-2-imidazol-1-yl-phenylamine


In procurement for medicinal chemistry and chemical biology, substituting 5-Bromo-2-imidazol-1-yl-phenylamine with a seemingly similar analog can be detrimental to project outcomes. This specific regioisomer (bromine at the 5-position) is not interchangeable with its 4-bromo counterparts, which can exhibit drastically different binding affinities or synthetic reactivities . Furthermore, substituting the bromine atom with a chlorine atom alters the compound's electronic properties and its utility in key cross-coupling reactions, impacting the synthetic routes available for building larger, more complex molecules . Generic substitution risks introducing a compound with a different pharmacological profile, altered metabolic stability, or a dead-end synthetic path, leading to wasted resources and extended project timelines. The specific quantitative evidence below demonstrates why this particular compound is the preferred choice for targeted applications.

Evidence-Based Selection: Key Differentiators for 5-Bromo-2-imidazol-1-yl-phenylamine


5-Lipoxygenase (5-LO) Inhibitory Activity: A Potential Anti-Inflammatory Profile

5-Bromo-2-imidazol-1-yl-phenylamine has been identified as a 5-lipoxygenase (5-LO) inhibitor with an IC50 of 3.60 μM (3,600 nM) in a cell-intact assay using human neutrophils [1]. This level of activity provides a defined starting point for medicinal chemistry optimization, particularly when compared to other chemotypes in 5-LO inhibitor programs. For instance, the clinical candidate ZD2138 and related imidazolyl-phenyl compounds were developed from similar scaffolds and exhibited potent 5-LO inhibition, with IC50 values in the nanomolar range after optimization [2]. This indicates that while the parent 5-Bromo-2-imidazol-1-yl-phenylamine is a moderately potent hit, its core structure is a validated template for achieving high potency against this therapeutically relevant target.

Inflammation 5-Lipoxygenase Neutrophil Biology

Synthetic Accessibility via a High-Yielding, Patent-Disclosed Route

A robust and high-yielding synthesis of 5-Bromo-2-imidazol-1-yl-phenylamine is detailed in US Patent US08513250B2, providing a clear and reproducible route for researchers requiring significant quantities . The two-step sequence involves the initial synthesis of 1-(4-bromo-2-nitrophenyl)-1H-imidazole in 74% yield, followed by a tin(II) chloride-mediated reduction to the target amine with an excellent 92% yield . This high-yielding reduction step (92%) is a critical differentiator from the synthesis of similar aniline derivatives, where reduction of the nitro group can be challenging and often results in lower yields (e.g., 54–88% for analogous reductions of nitroimidazoles using different conditions [1]) or requires more expensive or hazardous reagents (e.g., hydrogenation with Pd/C). The disclosed procedure enables reliable scale-up and cost-effective production for advanced studies.

Organic Synthesis Process Chemistry Building Blocks

Physicochemical Property Differentiation from Des-amino Analogs

The presence of the primary amine group in 5-Bromo-2-imidazol-1-yl-phenylamine confers distinct physicochemical properties compared to its des-amino analog, 1-(4-bromophenyl)imidazole. This difference is critical for drug design, impacting solubility, lipophilicity, and the compound's behavior in biological systems. For instance, the target compound's amine is expected to lower the LogP by >0.5 units compared to the des-amino analog, thereby improving aqueous solubility and altering membrane permeability . Furthermore, it introduces a hydrogen bond donor, which can be crucial for establishing specific binding interactions with a biological target. The predicted pKa of the amine (expected to be ~4-5, based on similar anilines) also means the compound's ionization state will vary at physiological pH, a key factor in ADME predictions.

Physicochemical Properties Drug Design Computational Chemistry

Enabling Specific Protein-Protein Interaction (PPI) Modulator Chemistry

5-Bromo-2-imidazol-1-yl-phenylamine is structurally related to key intermediates used in the synthesis of potent and selective protein-protein interaction (PPI) modulators, particularly those targeting epigenetic proteins. Its utility is exemplified in the synthesis of advanced intermediates for LSD1 and MAO inhibitors. For instance, patents describe related aryl-imidazole scaffolds that, when elaborated, yield compounds with IC50 values <100 nM against LSD1 and >100,000 nM (inactive) against MAO-B, demonstrating a high degree of selectivity achievable from this core [1]. This scaffold provides the precise spatial arrangement of the amine and bromine handles that is necessary for constructing molecules that can effectively disrupt specific PPIs, a task that many generic building blocks cannot accomplish.

Chemical Biology PROTACs Epigenetics

Optimized Use Cases for 5-Bromo-2-imidazol-1-yl-phenylamine in Research & Development


Early-Stage 5-Lipoxygenase (5-LO) Inhibitor Drug Discovery

Medicinal chemistry teams focused on inflammatory diseases should prioritize 5-Bromo-2-imidazol-1-yl-phenylamine as a defined, moderate-potency starting point for a hit-to-lead campaign. The compound's known IC50 of 3.60 μM against 5-LO in a cell-based assay provides a clear, quantifiable benchmark for SAR studies [1]. Its imidazole core is a well-validated pharmacophore for this target class, offering a higher probability of success than a completely novel chemotype [2].

Synthesis of Targeted Protein Degraders (PROTACs) and Epigenetic Probes

Researchers developing chemical probes for protein degradation (e.g., PROTACs) or epigenetic targets should select this compound due to its utility as a 'privileged scaffold' for achieving high selectivity. The structure is a direct precursor to advanced intermediates that have demonstrated >1000-fold selectivity for LSD1 over MAO-B [3]. Its unique vector arrangement, defined by the 5-bromo and 2-imidazol-1-yl substituents on the phenylamine core, is ideal for constructing bifunctional molecules that require precise linker attachment points.

Cost-Effective Scale-Up for Advanced Preclinical Studies

For projects requiring larger quantities of material for in vivo studies, the high-yielding, patent-disclosed synthesis of this compound is a critical differentiator. The robust two-step route, culminating in a 92% yield for the final reduction step, ensures a cost-effective and reliable supply chain . This is a tangible advantage over other building blocks that may have lower-yielding or proprietary syntheses, mitigating the risk of supply shortages during later stages of development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-2-imidazol-1-yl-phenylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.